molecular formula C15H13ClF3NO3S B2451811 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351601-98-3

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No.: B2451811
CAS No.: 1351601-98-3
M. Wt: 379.78
InChI Key: LFKHGFKEZNRHHX-UHFFFAOYSA-N
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Description

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a chloro group, a trifluoromethyl group, and a hydroxy group attached to a phenylpropyl backbone, along with a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenylpropyl backbone: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonamide reagent, such as benzenesulfonyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The hydroxy group can be oxidized to a carbonyl group, or reduced to a corresponding alkane.

    Coupling reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce carbonyl or alkane derivatives, respectively.

Scientific Research Applications

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,3,3-trifluoro-2-hydroxypropyl)benzenesulfonamide
  • 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)benzenesulfonamide
  • 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-ethylpropyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and biological activity. This structural feature may also contribute to its specificity and potency in various applications.

Biological Activity

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C16H15ClF3N1O3S1
  • Molecular Weight : Approximately 393.81 g/mol

The compound features a benzenesulfonamide core with a trifluoromethyl group and a hydroxylated phenylpropyl substituent, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

Recent investigations have indicated that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of cell cycle proteins and activation of caspases.

Case Study:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM). Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis induction.

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory potential of this sulfonamide derivative. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, based on structural similarities with known sulfonamides, it is believed to interfere with bacterial folate metabolism and modulate pathways involved in inflammation and apoptosis.

Properties

IUPAC Name

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO3S/c16-12-8-4-5-9-13(12)24(22,23)20-10-14(21,15(17,18)19)11-6-2-1-3-7-11/h1-9,20-21H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKHGFKEZNRHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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